molecular formula C17H16N6O2S B2783592 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide CAS No. 1796919-35-1

1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide

Cat. No.: B2783592
CAS No.: 1796919-35-1
M. Wt: 368.42
InChI Key: FUPRPDZJDBSGAJ-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]oxazole and thiazolo[3,2-b][1,2,4]triazole intermediates. These intermediates are then coupled with pyrrolidine-2-carboxamide under specific reaction conditions to form the final compound.

    Preparation of Benzo[d]oxazole Intermediate: This step involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst.

    Preparation of Thiazolo[3,2-b][1,2,4]triazole Intermediate: This intermediate is synthesized by reacting thiosemicarbazide with a suitable aldehyde or ketone, followed by cyclization.

    Coupling Reaction: The final step involves coupling the benzo[d]oxazole and thiazolo[3,2-b][1,2,4]triazole intermediates with pyrrolidine-2-carboxamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced amines or alcohols.

Scientific Research Applications

1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(benzo[d]oxazol-2-yl)-3,5-diphenyl-formazan: Known for its antimicrobial activity.

    4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones: Studied for anticonvulsant activities.

Uniqueness

1-(1,3-benzoxazol-2-yl)-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)pyrrolidine-2-carboxamide is unique due to its combination of benzo[d]oxazole and thiazolo[3,2-b][1,2,4]triazole moieties, which may confer distinct biological activities and chemical properties not found in other similar compounds.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c24-15(18-8-11-9-26-17-19-10-20-23(11)17)13-5-3-7-22(13)16-21-12-4-1-2-6-14(12)25-16/h1-2,4,6,9-10,13H,3,5,7-8H2,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPRPDZJDBSGAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCC4=CSC5=NC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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